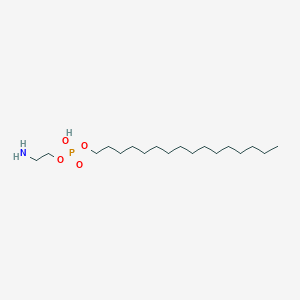
Hexadecylphosphoethanolamine
Katalognummer B8537287
Molekulargewicht: 365.5 g/mol
InChI-Schlüssel: BQISFTKVULMCDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US06652834B2
Procedure details


A solution of hexadecyl alcohol (26.2 g; 108 mmol) in THF (100 mL) was added dropwise in 30 min to a solution of POCl3 (16.56 g; 108 mmol) and Et3N (12.35 g; 122 mmol) in THF (200 mL) at 0° C. After 5 min a solution of ethanolamine (7.2 g; 118 mmol) and Et3N (43.51 g; 430 mmol) in THF (60 mL) was added dropwise in 60 min. at 0° C. The reaction mixture was allowed to reach room temperature in 3 h; then it was heated at 40° C. and HCl 10% (100 mL) was added. After 2 h the mixture was cooled to room temperature and addition of H2O (200 mL) afforded a precipitate that was filtered, washed with H2O and dried under reduced pressure to give the desired product (33.4 g; 91 mmol). Yield 85%. K.F.: 0.53%. The 1H-NMR, 13C-NMR, MS and IR spectra were consistent with the structure.









Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([OH:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[O:18]=[P:19](Cl)(Cl)Cl.CCN(CC)CC.[CH2:30]([CH2:32][NH2:33])[OH:31].Cl.C1C[O:38]CC1>O>[CH2:1]([O:17][P:19](=[O:18])([OH:38])[O:31][CH2:30][CH2:32][NH2:33])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
26.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCCCC)O
|
|
Name
|
|
|
Quantity
|
16.56 g
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
12.35 g
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)CC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
7.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(O)CN
|
|
Name
|
|
|
Quantity
|
43.51 g
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)CC
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After 2 h the mixture was cooled to room temperature
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
afforded a precipitate that
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with H2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCCCCCCCC)OP(OCCN)(O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 91 mmol | |
| AMOUNT: MASS | 33.4 g | |
| YIELD: PERCENTYIELD | 85% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

